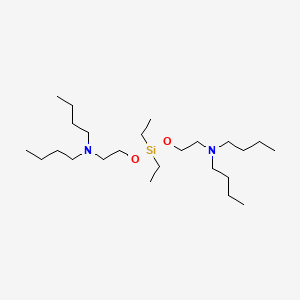
Ethylamine, 2,2'-((diethylsilylene)dioxy)bis(N,N-dibutyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylamine, 2,2’-((diethylsilylene)dioxy)bis(N,N-dibutyl-) is a specialized chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its reactivity and ability to form stable complexes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethylamine, 2,2’-((diethylsilylene)dioxy)bis(N,N-dibutyl-) typically involves the reaction of ethylamine with diethylsilylene and dibutylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pressure are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of catalysts and solvents is optimized to enhance the yield and reduce the production cost.
Analyse Chemischer Reaktionen
Types of Reactions
Ethylamine, 2,2’-((diethylsilylene)dioxy)bis(N,N-dibutyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ethylamine groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as halides and amines are used under basic conditions.
Major Products Formed
Oxidation: Formation of ethylamine oxides.
Reduction: Formation of reduced ethylamine derivatives.
Substitution: Formation of substituted ethylamine compounds.
Wissenschaftliche Forschungsanwendungen
Ethylamine, 2,2’-((diethylsilylene)dioxy)bis(N,N-dibutyl-) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethylamine, 2,2’-((diethylsilylene)dioxy)bis(N,N-dibutyl-) involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Boc-2,2’-(ethylenedioxy)diethylamine
- 2,2’-(Ethylenedioxy)bis(ethylamine)
- N,N’-Bis(2-hydroxyethyl)ethylenediamine
Uniqueness
Ethylamine, 2,2’-((diethylsilylene)dioxy)bis(N,N-dibutyl-) stands out due to its unique diethylsilylene backbone, which imparts distinct chemical and physical properties. This makes it more versatile in forming stable complexes and enhances its reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
23127-30-2 |
|---|---|
Molekularformel |
C24H54N2O2Si |
Molekulargewicht |
430.8 g/mol |
IUPAC-Name |
N-butyl-N-[2-[2-(dibutylamino)ethoxy-diethylsilyl]oxyethyl]butan-1-amine |
InChI |
InChI=1S/C24H54N2O2Si/c1-7-13-17-25(18-14-8-2)21-23-27-29(11-5,12-6)28-24-22-26(19-15-9-3)20-16-10-4/h7-24H2,1-6H3 |
InChI-Schlüssel |
RBPHTHCNWDBJQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CCO[Si](CC)(CC)OCCN(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


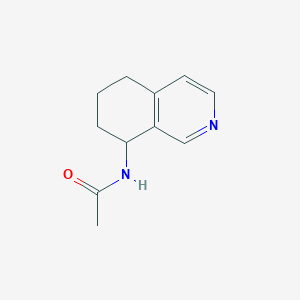
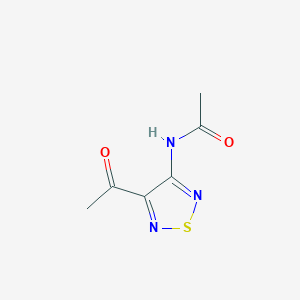
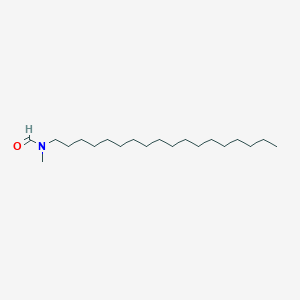


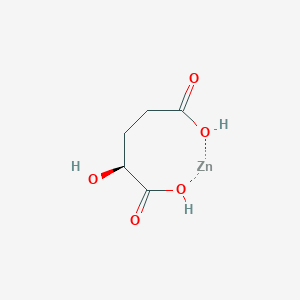



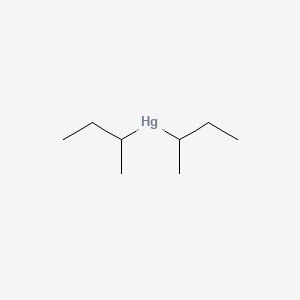
![Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl-](/img/structure/B13811431.png)
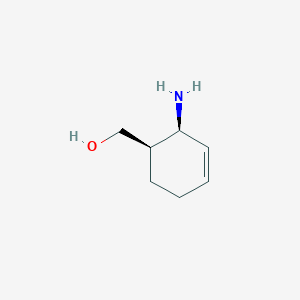
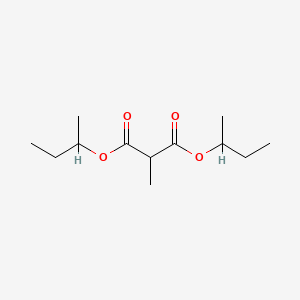
![Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]-](/img/structure/B13811442.png)
